Methyl cis-4-(boc-amino)cyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

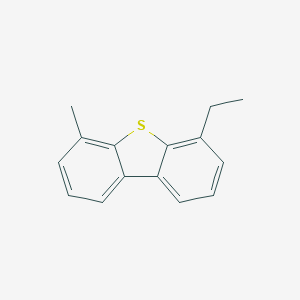

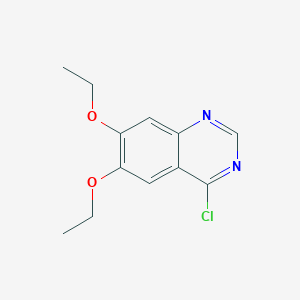

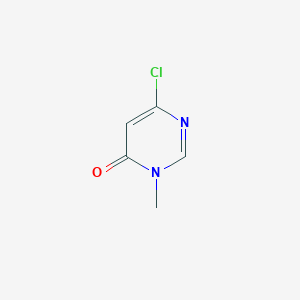

“Methyl cis-4-(boc-amino)cyclohexanecarboxylate” is a compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is not intended for human or veterinary use and is used only for research purposes.

Molecular Structure Analysis

The InChI code for “Methyl cis-4-(boc-amino)cyclohexanecarboxylate” is1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl cis-4-(boc-amino)cyclohexanecarboxylate” include a molecular weight of 257.33 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis of Diastereoisomeric Peptides

The compound has been used in the synthesis of tripeptides incorporating unnatural amino acids, such as cyclic analogues of glutamic acid. These peptides, serving as potential competitive inhibitors of vitamin K-dependent carboxylation, underline the compound's role in exploring enzyme inhibition and the synthesis of biologically active peptides (Acher & Azerad, 2009).

Molecular Conformations

Studies on related cyclohexanecarboxylic acid derivatives have provided insights into molecular conformations in aqueous solutions and their implications for drug design. Such research helps understand the preferred conformations of these compounds, influencing their biological activity and interaction with biological targets (Yanaka et al., 1981).

Applications in Medicinal Chemistry

Inhibitory Activity Against Angiotensin Converting Enzyme

Derivatives of cyclohexanecarboxylic acids, similar in structure to the methyl cis-4-(boc-amino)cyclohexanecarboxylate, have been synthesized and evaluated for their inhibitory activity against angiotensin converting enzyme (ACE), showcasing the compound's potential in the development of novel ACE inhibitors (Turbanti et al., 1993).

Conformational Analysis of Glutamic Acid Analogues

The research on cyclic glutamyl derivatives, including analogues to methyl cis-4-(boc-amino)cyclohexanecarboxylate, has contributed to understanding the preferred bioactive conformations of synthetic glutamyl substrates at the carboxylase active site. These findings have implications for the design of enzyme inhibitors (Larue et al., 1997).

Safety And Hazards

“Methyl cis-4-(boc-amino)cyclohexanecarboxylate” should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . It is also advised to remove all sources of ignition and to evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOQMDUDKCMVFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591325 |

Source

|

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl cis-4-(boc-amino)cyclohexanecarboxylate | |

CAS RN |

146307-51-9 |

Source

|

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

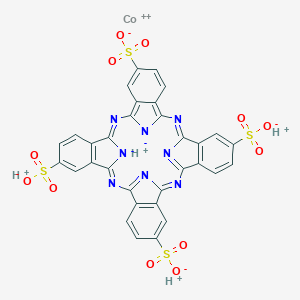

![(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B176712.png)

![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)

![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)